Product packaging for Vazegepant hydrochloride(Cat. No.:CAS No. 1414976-20-7)

Vazegepant hydrochloride

Cat. No.: B3322047
CAS No.: 1414976-20-7
M. Wt: 675.3 g/mol
InChI Key: VQDUWCSSPSOSNA-RYWNGCACSA-N
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Description

Historical Context of Calcitonin Gene-Related Peptide Pathway Research and Therapeutic Targeting

The discovery of CGRP in 1982 and subsequent research have solidified its role in migraine pathogenesis. ccjm.org Over the past three decades, numerous clinical and preclinical studies have investigated the function of this potent vasodilatory peptide. nih.gov Key evidence supporting CGRP's involvement includes elevated levels of the peptide in plasma, saliva, and tear fluid during spontaneous and induced migraine attacks. nih.gov Furthermore, intravenous administration of CGRP can trigger migraine-like symptoms in individuals who suffer from migraines. ccjm.orglu.se

This understanding led to the development of therapies aimed at blocking CGRP signaling. lu.se An early breakthrough was the finding in the 1990s that triptans, a class of drugs used for migraine treatment, inhibit the release of CGRP. mdpi.com This spurred the development of drugs that directly target CGRP or its receptor. mdpi.com The first CGRP antagonists to be studied were small molecules known as "gepants". ccjm.org The initial gepant, olcegepant (B1677202) (BIBN-4096BS), demonstrated the potential of this approach but had to be administered intravenously due to low bioavailability. bps.ac.uk Subsequent oral gepants, such as telcagepant, showed efficacy comparable to triptans in clinical trials for the acute treatment of migraine. bps.ac.uk However, development of some early gepants was halted due to safety concerns, including hepatotoxicity. cda-amc.caccjm.org This led to the development of a new generation of gepants and monoclonal antibodies targeting the CGRP pathway. ccjm.orgresearchgate.net

Overview of Vazegepant Hydrochloride within the Gepant Class of Calcitonin Gene-Related Peptide Receptor Antagonists

This compound, also known as zavegepant (B3321351), is a third-generation, small-molecule CGRP receptor antagonist. portico.orgncats.io It is characterized as a highly potent and selective competitive antagonist of the CGRP receptor. nih.gov Vazegepant was developed by Pfizer under a license from Bristol-Myers Squibb. nih.gov

A key feature of vazegepant is its high aqueous solubility, which allows for intranasal administration. nih.gov This route of delivery offers rapid absorption, with peak plasma concentrations reached in approximately 30 minutes. nih.govdrugbank.com This rapid onset is advantageous for the acute treatment of migraine, particularly for patients who experience nausea or vomiting.

Vazegepant demonstrates high affinity for the human CGRP receptor, with an inhibitor constant (Ki) of 0.023 nM. nih.gov It exhibits high selectivity for the CGRP receptor, with over 10,000-fold greater selectivity compared to other related receptors such as adrenomedullin, calcitonin, and amylin receptors. nih.gov In preclinical studies, vazegepant demonstrated the ability to potently and fully reverse CGRP-induced dilation of human intracranial arteries. nih.gov Clinical development has included both intranasal and oral formulations of the drug. nih.govresearchgate.net

Research Findings on this compound

ParameterFindingSource
Mechanism of Action Competitive, selective CGRP receptor antagonist nih.gov
Binding Affinity (Ki) 0.023 nM for human CGRP receptor nih.gov
Selectivity >10,000-fold for CGRP receptor over related receptors nih.gov
Formulation Intranasal and Oral nih.govresearchgate.net
Pharmacokinetics (Intranasal) Peak plasma concentration at ~30 minutes nih.govdrugbank.com
Preclinical Efficacy Potent reversal of CGRP-induced vasodilation nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H47ClN8O3 B3322047 Vazegepant hydrochloride CAS No. 1414976-20-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUWCSSPSOSNA-RYWNGCACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414976-20-7
Record name Zavegepant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414976207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZAVEGEPANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000QCM6HAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Medicinal Chemistry of Vazegepant Hydrochloride

Initial Lead Identification and Optimization Strategies for Calcitonin Gene-Related Peptide Receptor Antagonists

The journey to identify potent CGRP receptor antagonists like vazegepant began with high-throughput screening campaigns to identify initial hit compounds. The development of CGRP antagonists has been an iterative process, with earlier generations facing challenges such as hepatotoxicity. nih.gov This led to the development of second-generation "gepants" with improved safety profiles, paving the way for third-generation antagonists like vazegepant. nih.gov

The optimization of lead compounds into viable drug candidates involved several key strategies. A primary focus was to enhance the potency and selectivity for the CGRP receptor over other related receptors. This was crucial to minimize off-target effects and improve the therapeutic window. Concurrently, medicinal chemists worked to optimize the pharmacokinetic properties of these compounds to ensure they could be effectively absorbed and distributed in the body to reach their target.

For vazegepant, a significant aspect of its development was its formulation for intranasal administration. nih.gov This required a focus on properties that would allow for rapid absorption through the nasal mucosa, offering a non-invasive and fast-acting treatment option for migraine attacks. nih.gov

Structure-Activity Relationship (SAR) Studies of Vazegepant Hydrochloride

The structure-activity relationship (SAR) studies for vazegepant and its analogs have been instrumental in defining the key chemical features required for high-affinity binding to the CGRP receptor. A recurring theme in the SAR of small molecule CGRP antagonists is the importance of a central heterocyclic ring system.

In the broader class of CGRP antagonists, the optimization of substituted piperidine (B6355638) moieties has been a subject of investigation to enhance potency and metabolic stability. nih.gov For vazegepant, the specific arrangement of its complex chemical structure, including the piperidine and indazole moieties, is critical for its interaction with the receptor.

The general pharmacophore for this class of antagonists often involves specific hydrogen bond donors and acceptors, as well as hydrophobic interactions that anchor the molecule within the receptor's binding pocket. The meticulous exploration of these interactions through systematic structural modifications allowed for the refinement of the molecule to achieve the desired potency and selectivity.

Table 1: Key Structural Features and Their Importance in Vazegepant

Structural MoietyImportance for Activity
Indazole Ring A key heterocyclic core that contributes to the overall binding affinity.
Piperidine-carboxamide This group is involved in crucial interactions within the CGRP receptor binding site.
Substituted Piperazine This portion of the molecule influences pharmacokinetic properties and receptor binding.
(R)-configuration The specific stereochemistry at the chiral center is essential for optimal receptor fit and activity.

Chemical Synthesis Pathways and Methodological Advancements for this compound

The chemical synthesis of this compound is a multi-step process that has been designed to be highly convergent, allowing for the efficient assembly of the complex molecular architecture from smaller, more readily prepared fragments. googleapis.com One described synthesis involves a 14-step sequence that couples three major fragments in the final stages of the process. googleapis.com

Key reactions in the synthesis of vazegepant include the formation of crucial intermediates. For instance, the synthesis involves the preparation of (R)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride and 3-(piperidin-4-yl)quinolin-2(1H)-one. newdrugapprovals.org These fragments are then coupled, and subsequent chemical transformations lead to the final vazegepant molecule.

The synthesis employs a range of modern synthetic methodologies, including the use of specific coupling reagents and catalysts to ensure high yields and stereoselectivity. For example, the formation of the amide bond is a critical step, often facilitated by carbodiimide-based coupling agents or other activated species. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and solubility. newdrugapprovals.org

Physicochemical Property Optimization for this compound Development

The physicochemical properties of this compound have been carefully optimized to make it suitable for its intended intranasal route of administration. google.com A key attribute of vazegepant is its high aqueous solubility, which is a prerequisite for a formulation that needs to be absorbed through the aqueous environment of the nasal mucosa. nih.govgoogleapis.com

This compound is a white to off-white powder. newdrugapprovals.org Its high solubility facilitates the rapid onset of action required for an acute migraine treatment. Preclinical studies have demonstrated that intranasal administration of vazegepant leads to rapid and efficient absorption, with detectable plasma levels within minutes. portico.org

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C36H47ClN8O3
Molecular Weight 675.26 g/mol
Appearance White to off-white powder newdrugapprovals.org
Solubility Freely soluble in water newdrugapprovals.org
pKa 4.8 and 8.8 newdrugapprovals.org

Preclinical Pharmacological Characterization of Vazegepant Hydrochloride

In Vitro Receptor Binding Affinity and Selectivity

Quantitative Assessment of Calcitonin Gene-Related Peptide Receptor Binding

Vazegepant demonstrates high-affinity binding to the human calcitonin gene-related peptide (CGRP) receptor. immune-system-research.com In vitro binding assays using cell membranes endogenously expressing the human CGRP receptor, such as from SK-N-MC cells, have quantitatively determined its potent inhibitory constant (Ki). Multiple studies have consistently reported a mean Ki value of approximately 23 pM (picomolar), which is equivalent to 0.023 nM (nanomolar). nih.govportico.orgimmune-system-research.com This low Ki value signifies a very strong binding affinity for the CGRP receptor, a key characteristic for effective receptor antagonism.

Table 1: In Vitro Binding Affinity of Vazegepant for the Human CGRP Receptor
ParameterValueCell LineReference
Inhibitory Constant (Ki)23 ± 2 pMSK-N-MC portico.org
Inhibitory Constant (Ki)0.023 nMNot Specified immune-system-research.com

Receptor Subtype Selectivity Profiling

The selectivity of a CGRP receptor antagonist is crucial to minimize off-target effects. The CGRP receptor belongs to a family of structurally related receptors, including those for adrenomedullin, calcitonin, and amylin. nih.gov These receptors are heterodimers composed of either the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CTR), combined with one of three receptor activity-modifying proteins (RAMPs). frontiersin.orgnih.gov

Vazegepant has demonstrated a high degree of selectivity for the CGRP receptor. In vitro studies have shown that it possesses over 10,000-fold greater selectivity for the CGRP receptor compared to other related receptor subtypes. nih.govportico.orgimmune-system-research.com

Table 2: Receptor Selectivity Profile of Vazegepant
Receptor SubtypeSelectivity vs. CGRP ReceptorReference
Adrenomedullin Receptor 1>10,000-fold nih.govportico.org
Adrenomedullin Receptor 2>10,000-fold nih.govportico.org
Calcitonin Receptor>10,000-fold nih.govportico.org
Amylin Receptor 1>10,000-fold nih.govportico.org
Amylin Receptor 3>10,000-fold nih.govportico.org

Cellular and Molecular Pharmacodynamics of Vazegepant Hydrochloride

Inhibition of Calcitonin Gene-Related Peptide-Stimulated Signaling Pathways

The CGRP receptor is a G-protein coupled receptor that, upon activation by CGRP, primarily signals through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov A key measure of a CGRP receptor antagonist's functional activity is its ability to inhibit this signaling cascade.

Vazegepant acts as a full competitive antagonist, effectively blocking CGRP-stimulated cAMP formation. portico.org In functional assays conducted in SK-N-MC cells, vazegepant demonstrated potent inhibition of this pathway, with an antagonist equilibrium dissociation constant (Kb) of 22 pM. portico.org This value is consistent with its high binding affinity (Ki), indicating that its receptor binding translates directly into functional blockade of the primary signaling pathway.

Functional Antagonism in Cell-Based Assays

The functional consequences of CGRP receptor antagonism by vazegepant have been demonstrated in ex vivo models using human tissues. CGRP is a potent vasodilator, and its action on intracranial arteries is considered a key element in migraine pathophysiology. frontiersin.orgfrontiersin.org

In studies using isolated human intracranial arteries, vazegepant demonstrated a potent and full reversal of CGRP-induced vasodilation. nih.govportico.org The concentration required to produce 50% of its maximal effect (EC50) was determined to be 880 ± 50 pM. nih.govportico.org Furthermore, in functional studies on human isolated middle meningeal arteries, 10 nM of vazegepant potently antagonized the vasodilatory response to CGRP, significantly shifting the CGRP concentration-response curve to the right. researchgate.net

Table 3: Functional Antagonism of Vazegepant
AssayParameterValueReference
Inhibition of CGRP-stimulated cAMP formation (SK-N-MC cells)Kb22 pM portico.org
Reversal of CGRP-induced dilation (ex vivo human intracranial arteries)EC50880 ± 50 pM nih.govportico.org

In Vivo Preclinical Pharmacological Models

The in vivo pharmacological effects of vazegepant have been evaluated in relevant animal models to confirm its activity and characterize its pharmacokinetic/pharmacodynamic relationship.

A key preclinical model for assessing CGRP-mediated vasodilation is the measurement of facial blood flow in marmosets following a CGRP challenge. portico.org In this model, subcutaneously administered vazegepant at a dose of 0.03 mg/kg produced a strong and sustained inhibition of the increase in facial blood flow induced by human α-CGRP. The observed inhibition was 48% at 15 minutes, peaked at 80% at 60 minutes, and remained high at 75% at 105 minutes post-dose. portico.org

Pharmacokinetic studies in animal models revealed that vazegepant has low oral bioavailability in species such as monkeys, mice, and rats. portico.org However, it demonstrated rapid intranasal absorption in a rabbit model, with the maximum plasma concentration (Tmax) reached within 15 to 20 minutes. nih.govportico.org This finding supported the development of an intranasal formulation for clinical use.

Modulation of Neurogenic Vasodilation in Animal Models

Vazegepant has demonstrated potent and effective inhibition of CGRP-induced vasodilation in multiple preclinical models, a key mechanism believed to be involved in migraine pain. In an ex vivo model using human intracranial arteries, vazegepant effectively reversed vasodilation caused by CGRP. nih.gov This reversal of dilation is a critical indicator of the compound's ability to counteract the vasodilatory effects of CGRP on cerebral blood vessels.

Further in vivo studies in anesthetized marmosets, a non-human primate model, confirmed these findings. Subcutaneous administration of vazegepant resulted in a significant and time-dependent inhibition of CGRP-induced vasodilation. nih.gov Notably, vazegepant did not exhibit active vasoconstriction on its own, distinguishing its mechanism from that of triptans and suggesting a lower potential for cardiovascular liabilities associated with vasoconstriction. nih.gov A recent study also showed that a 10 nM concentration of zavegepant (B3321351) potently antagonized the functional response to CGRP in human isolated middle meningeal arteries. eur.nl

Table 1: Effect of Vazegepant on CGRP-Induced Vasodilation in Preclinical Models
Model SystemParameterResultReference
Ex vivo Human Intracranial ArteriesEC50 (Reversal of Dilation)880 ± 50 pM nih.gov
Ex vivo Human Intracranial ArteriesKb (Antagonist Affinity)91 pM nih.gov
Anesthetized Marmoset (0.03 mg/kg s.c.)% Inhibition at 15 min48% nih.gov
% Inhibition at 60 min80% nih.gov
% Inhibition at 105 min70% nih.gov

Impact on Nociceptive Processing in Preclinical Pain Models

The CGRP pathway is integral to pain transmission, and its blockade is hypothesized to reduce nociceptive signaling. jst.go.jpresearchgate.net Preclinical studies with CGRP receptor antagonists demonstrate their ability to modulate responses in animal models of pain. Models such as the formalin test, which assesses both neurogenic and inflammatory pain responses, and capsaicin-induced dermal vasodilation, a model of CGRP-mediated neurogenic inflammation, are used to evaluate the anti-nociceptive potential of these compounds. researchgate.netnih.gov

For instance, dural application of capsaicin (B1668287) or an inflammatory mixture in mice can induce migraine-like pain behaviors, which are dependent on the local release of endogenous CGRP. nih.gov Blockade of CGRP receptors in these models leads to a reduction in nociceptive behaviors. nih.gov While specific data for vazegepant in the formalin test is not detailed in the reviewed literature, a structurally related compound from the same discovery program demonstrated significant activity in both the formalin test and models of neuropathic pain. researchgate.net Furthermore, the CGRP receptor antagonist ubrogepant (B612305) has been shown to produce a concentration-dependent inhibition of capsaicin-induced dermal vasodilation in rhesus monkeys, a model that provides evidence of target engagement in CGRP-mediated nociceptive pathways. researchgate.net These findings support the principle that CGRP antagonists like vazegepant impact nociceptive processing by blocking the peripheral and central sensitization driven by CGRP. ihs-headache.org

Engagement with the Trigeminal System in Animal Models

The trigeminovascular system is a critical site for the generation of migraine pain, and CGRP is abundantly expressed in trigeminal ganglion neurons. ihs-headache.orgnih.gov Pharmacological interventions for migraine are often evaluated for their ability to modulate neuronal activity within this system, particularly in the trigeminal nucleus caudalis (TNC), a key relay center for craniofacial pain signals. springermedizin.denih.gov

Preclinical studies have established that CGRP receptor antagonists can decrease the activity of second-order neurons in the TNC. mdpi.com The activation of the trigeminovascular system can lead to the expression of proteins like c-Fos in the TNC, which serves as a marker for neuronal activation. researchgate.net Studies on other CGRP antagonists have demonstrated direct engagement with this system. For example, a preclinical study of atogepant (B605675) showed that it reduced the activation of C-fiber and Aδ-fiber nociceptors, which are involved in transmitting pain signals within the trigeminal system. springermedizin.de Similarly, CGRP-targeted monoclonal antibodies have been shown to prevent the sustained firing of trigeminal neurons. springermedizin.de By binding to CGRP receptors located on trigeminal neurons, vazegepant is understood to inhibit the central relay of pain signals from the trigeminal nerve to the TNC, thereby blocking a crucial step in the progression of a migraine attack. jst.go.jp

Comparative Pharmacology with Other Calcitonin Gene-Related Peptide Antagonists in Preclinical Settings

Vazegepant is classified as a third-generation small molecule CGRP receptor antagonist, or "gepant," a class that also includes the second-generation compounds rimegepant, ubrogepant, and atogepant. springermedizin.deresearchgate.net Preclinical studies comparing the binding affinities of these molecules for the human CGRP receptor provide insight into their relative potencies.

Binding assays have determined the inhibitor constant (Ki) for each compound, which is a measure of its binding affinity for the receptor. A lower Ki value indicates a higher binding affinity. Vazegepant exhibits a very high affinity for the human CGRP receptor. researchgate.netresearchgate.net Comparative data from various preclinical studies show that the affinities of the newer generation gepants are all in the sub-nanomolar range, indicating potent receptor blockade. researchgate.netnih.gov

Table 2: Comparative Preclinical Binding Affinities of Gepants for the Human CGRP Receptor
CompoundGenerationBinding Affinity (Ki)Reference
VazegepantThird0.023 nM researchgate.netresearchgate.net
RimegepantSecond0.0329 nM (32.9 pM) nih.gov
UbrogepantSecond0.067 nM nih.gov
AtogepantSecond0.015 - 0.026 nM (15 - 26 pM) nih.gov

These preclinical data demonstrate that vazegepant, along with other second and third-generation gepants, possesses high-affinity binding to the CGRP receptor, consistent with their mechanism of action in blocking CGRP signaling. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of Vazegepant Hydrochloride

In Vitro Metabolic Stability and Cytochrome P450 (CYP) Interaction Profiling

Identification of Primary Metabolic Pathways and Enzymes

In vitro studies have identified that vazegepant is primarily metabolized by the cytochrome P450 enzyme system. drugbank.comnih.gov The major enzyme responsible for its biotransformation is CYP3A4, with a lesser contribution from CYP2D6. drugbank.comnih.govijpsjournal.com Following a single intravenous administration of radiolabelled vazegepant in humans, the unchanged parent drug accounted for approximately 90% of the total circulating radioactivity in plasma. drugbank.comijpsjournal.com This indicates that while metabolism occurs, a significant portion of the drug circulates in its active form. No single metabolite was found to constitute more than 10% of the parent drug concentration, signifying the absence of major circulating metabolites. drugbank.com The primary route of elimination is through biliary and fecal excretion. nih.govijpsjournal.com

Cytochrome P450 Inhibition and Induction Potential

The potential for vazegepant to cause drug-drug interactions through inhibition or induction of CYP enzymes has been evaluated. At clinically relevant concentrations, vazegepant does not act as an inducer of CYP1A2, CYP2B6, or CYP3A4. nih.gov Furthermore, it does not exhibit inhibitory effects on several key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2B6, CYP2D6, CYP2C8, or CYP3A4. nih.gov This low potential for CYP-mediated drug interactions suggests that vazegepant is unlikely to alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes.

Table 1: Summary of Vazegepant In Vitro CYP Interaction Potential

CYP Isoform Inhibition Potential Induction Potential
CYP1A2 No No
CYP2B6 No No
CYP2C8 No Not Reported
CYP2C9 No Not Reported
CYP2C19 No Not Reported
CYP2D6 No Not Reported
CYP3A4 No No

Transporter Interaction Studies (In Vitro and Preclinical In Vivo)

Substrate Status for Efflux and Uptake Transporters

In vitro investigations have determined that vazegepant is a substrate for several drug transporters. These include the efflux transporter P-glycoprotein (P-gp) and the uptake transporters Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium Taurocholate Co-transporting Polypeptide (NTCP). nih.govnih.govnih.gov It is also a substrate for the multidrug and toxin extrusion proteins MATE1 and MATE2-K. nih.govnih.gov

Conversely, vazegepant was found not to be a substrate for a range of other transporters, including Breast Cancer Resistance Protein (BCRP), OATP1B1, Organic Anion Transporters (OAT1, OAT3), Organic Cation Transporter 2 (OCT2), Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Proteins (MRP2, MRP3, MRP4). nih.gov

Inhibition Potential of Drug Transporters

The inhibitory activity of vazegepant against various drug transporters has also been assessed. In vitro studies demonstrated that vazegepant does not inhibit P-gp, BCRP, OAT1, OAT3, OATP1B1, or OATP1B3. nih.gov However, it was identified as an inhibitor of OCT2, MATE1, and MATE2-K. nih.gov Despite this inhibitory potential in laboratory settings, clinically significant drug interactions are not anticipated at therapeutic concentrations of vazegepant. nih.gov

Table 2: Vazegepant Interaction with Drug Transporters (In Vitro)

Transporter Substrate Status Inhibition Potential
P-glycoprotein (P-gp) Yes No
BCRP No No
OATP1B1 No No
OATP1B3 Yes No
OAT1 No No
OAT3 No No
OCT2 No Yes
MATE1 Yes Yes
MATE2-K Yes Yes
NTCP Yes Not Reported
BSEP No Not Reported
MRP2 No Not Reported
MRP3 No Not Reported
MRP4 No Not Reported

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical studies in animals have provided valuable insights into the pharmacokinetic profile of vazegepant. In rabbits, intranasally administered vazegepant demonstrated good bioavailability, with peak plasma concentrations (Cmax) achieved rapidly, within 15 to 20 minutes. nih.gov Across various animal species, the total plasma clearance of vazegepant was determined to be low. nih.gov These animal models were instrumental in predicting the pharmacokinetic behavior of the drug in humans and supporting its progression into clinical trials. nih.gov

Absorption Characteristics Across Different Preclinical Routes (e.g., oral, intranasal bioavailability)

Preclinical research into vazegepant hydrochloride has revealed distinct absorption profiles depending on the route of administration. Studies in animal models indicated minimal oral bioavailability. portico.org Specifically, research in both cynomolgus monkeys and mice demonstrated poor absorption when the compound was administered orally. portico.org

In contrast, the intranasal route has shown more promising results in preclinical models. portico.org A study in rabbits demonstrated rapid and effective intranasal absorption, with the maximum plasma concentration (tmax) being reached within 15 to 20 minutes after dosing. portico.org The absolute bioavailability via the intranasal route in this model was found to be dependent on the concentration of the solution administered. portico.org A 10 mg/mL solution resulted in an absolute bioavailability of 13%, while a higher concentration of 100 mg/mL led to a bioavailability of 30%. portico.org In human studies, the absolute bioavailability of intranasal zavegepant (B3321351) is approximately 5%. nih.govdrugbank.comijpsjournal.comresearchgate.netnih.govresearchgate.net

Preclinical Intranasal Bioavailability of Vazegepant in Rabbits

Parameter 10 mg/mL Solution 100 mg/mL Solution
Absolute Bioavailability 13% 30%

| Time to Max Concentration (tmax) | 15-20 minutes | 15-20 minutes |

Distribution Characteristics (e.g., protein binding, volume of distribution)

The distribution characteristics of vazegepant have been characterized in preclinical and in vitro assessments. Preclinical studies indicated that the compound exhibits moderate binding to plasma proteins and has negligible distribution to the brain. researchgate.net In vitro and human data further specify that vazegepant is approximately 90% bound to human plasma proteins. nih.govdrugbank.comfda.gov

The volume of distribution suggests that vazegepant distributes substantially into tissues. researchgate.net Following intravenous administration in humans, the volume of distribution based on the terminal phase is 129 L, a value greater than the total body water, indicating tissue penetration. researchgate.netresearchgate.net The mean apparent volume of distribution after intranasal administration in humans is significantly larger, at approximately 1774 L. nih.govdrugbank.comijpsjournal.comnih.govfda.gov

Distribution Parameters of Vazegepant

Parameter Value Context
Plasma Protein Binding ~90% In vitro / Human Data nih.govdrugbank.comfda.gov
Volume of Distribution (IV) 129 L Human Data researchgate.netresearchgate.net
Apparent Volume of Distribution (Intranasal) ~1774 L Human Data nih.govdrugbank.comijpsjournal.comnih.govfda.gov

| Brain Distribution | Negligible | Preclinical Data researchgate.net |

Elimination Pathways (e.g., biliary/fecal, renal excretion)

Preclinical studies conducted across various animal species established the primary routes of elimination for vazegepant. nih.gov The major pathway for the drug's removal is through biliary and subsequent fecal excretion, which accounted for approximately 63% of the administered dose in animal models. nih.gov

Renal elimination serves as a secondary, less significant pathway, accounting for about 25% of the dose in preclinical assessments. nih.gov These findings are consistent with human mass balance studies, which confirmed that biliary/fecal elimination is the main route of excretion. nih.govdrugbank.comijpsjournal.comnih.govresearchgate.net Following a single intravenous dose of radiolabelled vazegepant in humans, approximately 80% of the dose was recovered in the feces, with around 11% found in the urine. nih.govijpsjournal.com

Preclinical Elimination of Vazegepant in Animal Models

Elimination Route Percentage of Dose Eliminated
Fecal Excretion ~63%

| Renal Excretion | ~25% |

Preclinical Toxicology and Safety Pharmacology of Vazegepant Hydrochloride

Genotoxicity and Mutagenicity Assessments (In Vitro and In Vivo)

A standard battery of genotoxicity studies was conducted to evaluate the potential of vazegepant to induce genetic mutations or chromosomal damage. These assessments are critical for identifying substances that could pose a carcinogenic risk to humans. The studies concluded that vazegepant is not mutagenic or clastogenic fda.gov. In vitro assessments in rat models indicated a low potential for genotoxic adverse effects fda.gov.

The comprehensive evaluation included a range of assays designed to detect different types of genetic damage. While specific details of the assays are not publicly available, a standard genotoxicity battery typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay, and an in vitro or in vivo test for chromosomal damage. The consistent negative results across these studies provide strong evidence that vazegepant does not directly interact with DNA or cause chromosomal alterations.

Carcinogenicity Studies in Preclinical Species

Long-term carcinogenicity studies were performed in two rodent species to assess the potential for vazegepant to cause cancer with chronic exposure. These studies are a standard requirement for pharmaceuticals intended for long-term or intermittent use. The results of these studies were negative for carcinogenicity fda.gov.

A 26-week study was conducted in transgenic mice, a model designed to have a shorter latency period for tumor development, and a 2-year bioassay was performed in rats. In both studies, there was no evidence of a vazegepant-related increase in tumor incidence.

Reproductive and Developmental Toxicology in Animal Models

A series of reproductive and developmental toxicology studies were conducted in rats and rabbits to evaluate the potential effects of vazegepant on fertility, embryonic development, and postnatal development. These studies are essential for assessing the safety of a drug for use in women of childbearing potential. The results of these studies showed no reproductive or developmental toxicities at doses resulting in drug exposures significantly higher than those achieved in humans at the proposed clinical dose fda.gov.

The evaluation included assessments of male and female fertility, embryo-fetal development, and pre- and postnatal development. Across these studies, no adverse effects on reproductive parameters or developmental endpoints were observed, even at very high exposure levels.

Off-Target Activity and Safety Pharmacology Screening (e.g., cardiovascular, central nervous system, respiratory effects)

Safety pharmacology studies are designed to investigate the potential for a new drug to cause undesirable effects on vital organ systems. A core battery of studies for vazegepant evaluated its effects on the cardiovascular, central nervous system (CNS), and respiratory systems.

Cardiovascular System: Preclinical testing revealed no cardiovascular implications fda.gov. There were no effects of zavegepant (B3321351) on cardiovascular safety pharmacology endpoints. A key indicator of potential cardiac risk is the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel. The half-maximal inhibitory concentration (IC50) for vazegepant on the hERG channel was in excess of 30 µM, indicating a low potential for causing QT interval prolongation and associated arrhythmias fda.gov.

Respiratory System: No adverse effects on respiratory safety pharmacology endpoints were observed fda.gov.

Central Nervous System: While specific CNS safety pharmacology study results for vazegepant are not detailed in the available documents, these studies are a standard part of the preclinical safety evaluation.

Mechanistic Insights into Preclinical Toxicity Signals

The comprehensive preclinical toxicology and safety pharmacology program for vazegepant hydrochloride did not reveal any significant toxicity signals. The lack of findings in genotoxicity, carcinogenicity, reproductive and developmental toxicology, and safety pharmacology studies indicates a favorable preclinical safety profile. As no significant toxicities were identified, there were no specific mechanistic studies required to investigate toxicity signals.

Analytical Methodologies for Vazegepant Hydrochloride Research

Chromatographic and Spectroscopic Methods for Quantification in Biological Matrices

The quantification of vazegepant hydrochloride in complex biological matrices is essential for understanding its pharmacokinetic profile. The primary analytical method employed for this purpose is liquid chromatography with tandem mass spectrometry (LC-MS/MS), a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govresearchgate.netfda.gov

In preclinical and clinical research, vazegepant concentrations in plasma, urine, and feces have been successfully determined using validated LC-MS/MS methods. nih.gov This approach allows for the accurate measurement of the parent drug, providing crucial data for pharmacokinetic assessments. For instance, following the administration of [14C]-labeled vazegepant, metabolite profiling in plasma, urine, and feces was conducted using liquid chromatography with radio detection, followed by high-resolution mass spectrometry to identify the chemical structures of metabolites. nih.gov

The LC-MS/MS technique is widely accepted for the quantitative analysis of drugs in biological fluids due to its ability to offer robust, sensitive, and reproducible data for multiple compounds simultaneously. thermofisher.comthermofisher.com The process typically involves a sample preparation step, such as protein precipitation, to remove interfering substances from the biological matrix before the sample is injected into the LC-MS/MS system. thermofisher.comthermofisher.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems are used to separate vazegepant from other components in the sample. fda.govmdpi.com The separated compound then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for highly specific detection and quantification. nih.gov

The table below summarizes the validated quantification ranges for vazegepant in different biological matrices as established in research studies.

Biological MatrixAnalytical MethodValidated Range
PlasmaLC-MS/MS0.400–200 ng/mL
Urine (treated with methanol)LC-MS/MS0.160–400 ng/mL
FecesLC-MS/MS5.00–5000 ng/mL
Data sourced from a study on the mass balance and pharmacokinetics of zavegepant (B3321351). nih.gov

Method Validation and Bioanalytical Applications in Preclinical Research

Bioanalytical method validation is a critical process used to establish that a quantitative analytical method is suitable and reliable for its intended purpose, which is the measurement of drug concentrations in biological samples. au.dknih.gov This process is fundamental for preclinical studies, as the quality and reliability of pharmacokinetic and toxicokinetic data are directly dependent on the quality of the underlying bioanalytical data. au.dknih.gov

For this compound, the LC-MS/MS methods used for quantification in biological fluids undergo a thorough validation process. fda.gov This validation ensures that the method is reliable and reproducible for its intended use in preclinical research. au.dk The key parameters evaluated during bioanalytical method validation are outlined in regulatory guidelines and include accuracy, precision, selectivity, sensitivity, linearity, and stability. nih.goviajps.com

Key Bioanalytical Validation Parameters:

Accuracy: This assesses how close the measured values are to the true value. It is typically determined by analyzing quality control (QC) samples with known concentrations and expressing the result as a percentage of the nominal value. au.dk

Precision: This measures the degree of scatter or agreement between a series of measurements obtained from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). au.dk

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological sample. nih.gov

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Linearity and Range: This demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a specific range. The calibration curve should consist of a minimum of six non-zero standards. nih.gov

Stability: This evaluates the chemical stability of the analyte in the biological matrix under various conditions that may be encountered during sample collection, storage, and analysis (e.g., freeze-thaw cycles, long-term storage). au.dk

The table below details the typical acceptance criteria for these validation parameters.

Validation ParameterGeneral Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value.
Precision The relative standard deviation (RSD) should not exceed 15%.
Lower Limit of Quantification (LLOQ) Accuracy should be within ±20% of the nominal value, and precision should not exceed 20% RSD.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The correlation coefficient (r²) should be ≥ 0.99.
These are general criteria based on regulatory guidance for bioanalytical method validation. au.dknih.gov

Validated bioanalytical methods are indispensable for preclinical research. They are applied in pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of vazegepant. nih.gov For example, the validated LC-MS/MS method was used to determine the plasma concentration-time profile of vazegepant, allowing for the calculation of key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2). nih.gov

Future Directions and Emerging Research Avenues for Vazegepant Hydrochloride

Investigation of Vazegepant Hydrochloride's Potential in Other Calcitonin Gene-Related Peptide-Related Preclinical Pathologies (e.g., inflammation)

The role of CGRP extends beyond migraine pathophysiology, with evidence suggesting its involvement in a variety of inflammatory processes. immune-system-research.commdpi.com This has prompted preclinical investigations into the therapeutic potential of CGRP receptor antagonists like this compound in other CGRP-mediated conditions.

Elevated levels of CGRP have been identified in the synovial fluid of patients with arthritis, suggesting its role as an early mediator of the disease. mdpi.com Preclinical studies have shown that CGRP can induce the production of pro-inflammatory cytokines in rheumatoid arthritis and osteoarthritis. mdpi.com Consequently, CGRP antagonists are being investigated for their ability to inhibit synovial cell proliferation and the production of these inflammatory mediators. mdpi.com The CGRP antagonist CGRP 8-37 has been shown to inhibit the hypersensitivity of joint nerve endings associated with arthritic pain in preclinical models. mdpi.com

The complex role of CGRP in asthma presents another avenue for research. It has been observed to have both pro-inflammatory and anti-inflammatory effects. On one hand, it can activate Th9 responses and induce IL-9 and leukotriene C4 synthesis, contributing to bronchial edema. mdpi.com Conversely, it can suppress eosinophilic inflammatory responses and inhibit the activation of Th2 lymphocytes, thereby reducing type 2 cytokines. mdpi.com Given this dual role, the therapeutic application of CGRP antagonists in asthma is an area of active investigation.

Furthermore, the potential utility of CGRP antagonists in conditions like septic shock and for the inhibition of angiogenesis is being explored. researchgate.netaston.ac.uk The vasodilatory properties of CGRP are significant in the pathophysiology of septic shock, and antagonism of its receptor may offer a therapeutic benefit.

Potential Preclinical Application Observed Role of CGRP Therapeutic Rationale for this compound
Arthritis (Rheumatoid and Osteoarthritis)Early mediator of disease, induces pro-inflammatory cytokines. mdpi.comInhibition of synovial cell proliferation and pro-inflammatory cytokine production. mdpi.com
AsthmaComplex role: pro-inflammatory (Th9 activation) and anti-inflammatory (suppression of eosinophilic response). mdpi.comModulation of the inflammatory response in the airways.
Septic ShockPotent vasodilator contributing to pathophysiology. researchgate.netaston.ac.ukAttenuation of systemic vasodilation.
AngiogenesisPotential role in blood vessel formation. researchgate.netaston.ac.ukInhibition of pathological angiogenesis.

Development of Novel Preclinical Animal Models for Calcitonin Gene-Related Peptide Antagonist Research

The advancement of CGRP antagonist research, including the development of compounds like this compound, relies heavily on the use of robust and predictive preclinical animal models. mdpi.com Several models have been instrumental in elucidating the role of CGRP in migraine and for testing the efficacy of CGRP-targeting therapies. nih.govgreentech-bio.com

One of the most widely used experimental models is the nitroglycerin (NTG)-induced migraine model . greentech-bio.com Administration of NTG, a nitric oxide donor, can induce migraine-like symptoms in rodents, providing a platform to study the mechanisms of migraine and evaluate the efficacy of acute treatments. greentech-bio.com

The capsaicin-induced dermal blood flow (DBF) model is another validated, non-invasive, and reproducible model for testing CGRP-targeting therapies. greentech-bio.com Capsaicin (B1668287), an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, induces the release of CGRP, leading to vasodilation that can be measured as an increase in dermal blood flow. greentech-bio.com The ability of a CGRP antagonist to block this effect is a measure of its potency.

Electrical or chemical stimulation of the trigeminal ganglion or dura mater in animals is another established model. nih.gov This stimulation leads to the release of CGRP and subsequent vasodilation of meningeal blood vessels, mimicking key events in migraine pathophysiology. nih.gov The administration of CGRP antagonists, such as CGRP 8-37, has been shown to inhibit this vasodilation in a dose-dependent manner. nih.gov

Future research in this area is focused on developing models that can more accurately replicate the complexities of human migraine, including the chronification of the disease and the presence of aura. These novel models will be crucial for the preclinical evaluation of next-generation CGRP antagonists.

Preclinical Model Methodology Endpoint Relevance to CGRP Antagonist Research
Nitroglycerin-Induced Migraine ModelAdministration of nitroglycerin (intravenous or intraperitoneal). greentech-bio.comMigraine-like behaviors, changes in cerebral blood flow.Evaluation of acute anti-migraine therapies.
Capsaicin-Induced Dermal Blood Flow ModelTopical administration of capsaicin. greentech-bio.comMeasurement of changes in skin blood flow. greentech-bio.comAssessment of CGRP receptor blockade and potency.
Trigeminal Ganglion/Dural StimulationElectrical or chemical stimulation of the trigeminal ganglion or dura mater. nih.govMeasurement of meningeal blood flow, CGRP release. nih.govInvestigation of trigeminal neurovascular activation and its inhibition.

Advanced Formulations and Drug Delivery System Research for this compound in Preclinical Contexts

The effectiveness of a therapeutic agent is not solely dependent on its intrinsic pharmacological activity but also on its formulation and delivery system. For this compound, which is administered as a nasal spray, research into advanced formulations is a key area of preclinical investigation. prnewswire.comnewdrugapprovals.org The goal is to enhance bioavailability, provide rapid onset of action, and improve patient convenience.

One promising approach for nasal delivery is the use of mucoadhesive microcarriers . oup.com For instance, a peptide CGRP antagonist, P006, has been formulated by spray drying with chitosan (B1678972) to form mucoadhesive microcarriers. oup.comed.ac.uk This formulation is designed to increase the residence time of the drug in the nasal cavity, thereby enhancing its absorption. oup.com

The development of high-concentration solutions is another strategy being explored for subcutaneous delivery of biotherapeutics, which could be adapted for small molecules like vazegepant. nih.gov Advanced drug delivery systems such as nanoparticles and hydrogels are also under investigation in preclinical settings to achieve sustained release and targeted delivery of therapeutic agents. nih.govucl.ac.uk

Preclinical formulation development is a comprehensive process that involves assessing factors such as solubility, stability, and bioavailability. nih.gov Innovative strategies like the use of nanotechnology and solid dispersions are being employed to overcome challenges associated with drug delivery. nih.gov For this compound, future preclinical research will likely focus on optimizing its intranasal formulation and exploring alternative delivery routes to further improve its therapeutic profile.

Formulation Strategy Description Potential Preclinical Benefit for this compound
Mucoadhesive MicrocarriersFormulation with mucoadhesive polymers like chitosan to prolong nasal residence time. oup.comEnhanced nasal absorption and bioavailability.
High-Concentration SolutionsDeveloping formulations with a higher concentration of the active pharmaceutical ingredient. nih.govPotential for smaller administration volumes.
NanoparticlesEncapsulation of the drug within nanoparticles for controlled release and targeting. ucl.ac.ukImproved stability and targeted delivery.
HydrogelsUse of hydrogel-based systems for sustained drug release. nih.govPotential for prolonged therapeutic effect with a single administration.

Structure-Based Drug Design and Next-Generation Calcitonin Gene-Related Peptide Receptor Antagonist Development

The development of this compound and other "gepants" has been significantly influenced by an understanding of the structure of the CGRP receptor. researchgate.netaston.ac.uk The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). researchgate.netaston.ac.uk Structure-based drug design aims to leverage this structural information to create novel antagonists with improved properties.

One strategy in the design of new CGRP receptor antagonists is target simplification with the addition of molecular flexibility . nih.gov This approach involves modifying a highly potent but structurally complex antagonist to create simpler, more flexible structures. Subsequent medicinal chemistry efforts can then be applied to restore high affinity while maintaining structural novelty. nih.gov

Another approach involves the design of constrained peptidomimetic antagonists . researchgate.net Based on the structure of CGRP itself, particularly the regions responsible for receptor interaction, short, conformationally constrained peptide analogues can be developed as competitive antagonists. researchgate.net

The ultimate goal of next-generation CGRP antagonist development is to create compounds with high affinity, selectivity, and improved pharmacokinetic properties, such as better bioavailability, to allow for oral administration and potentially prophylactic use. researchgate.netaston.ac.uk A deeper understanding of the CGRP receptor structure and its interaction with both the natural ligand and antagonists will be crucial for the rational design of these future therapeutics. researchgate.netcreighton.edu

Drug Design Strategy Description Goal for Next-Generation CGRP Antagonists
Target Simplification with Molecular FlexibilityModifying complex lead compounds to create simpler, more flexible structures. nih.govTo achieve high affinity and structural diversity. nih.gov
Constrained Peptidomimetic AntagonistsDeveloping short, conformationally constrained peptide analogues based on the CGRP structure. researchgate.netTo create potent competitive antagonists.
Structure-Activity Relationship (SAR) StudiesSystematically modifying the chemical structure of a compound to understand its effect on biological activity.To optimize potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What is the mechanism of action of Vazegepant hydrochloride in migraine treatment, and how is this validated experimentally?

this compound acts as a competitive, selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, inhibiting CGRP-mediated vasodilation in human intracranial arteries . Experimental validation involves:

  • In vitro assays : Measuring receptor binding affinity (e.g., Ki = 0.023 nM for human CGRP receptors) .
  • Functional studies : Assessing reversal of CGRP-induced vasodilation in isolated arterial tissues .
  • Electrophysiological monitoring : Confirming no clinically significant QT interval prolongation in preclinical models .

Q. What pharmacokinetic (PK) parameters are critical for designing preclinical and clinical studies with this compound?

Key PK parameters include:

  • Bioavailability : ~5% absolute oral bioavailability, necessitating nasal administration for clinical efficacy .
  • Half-life : 6.55 hours, requiring frequent dosing in chronic models .
  • Clearance : 266 L/h, indicating rapid systemic elimination .
  • Cmax : ≥10 mg doses correlate with ≥90% CGRP receptor inhibition . Researchers must optimize dosing intervals based on these parameters and validate exposure levels using liquid chromatography-mass spectrometry (LC-MS) .

Q. What are the common adverse effects observed in this compound trials, and how are these monitored in preclinical studies?

Common adverse effects include dysgeusia (35% incidence), nausea (13%), and nasal discomfort (10%) . Preclinical monitoring involves:

  • Behavioral assays : Taste aversion tests in rodents.
  • Histopathology : Nasal mucosal irritation assessments in animal models.
  • Cardiotoxicity screening : ECG monitoring for QT interval changes .

Advanced Research Questions

Q. How can researchers address the low oral bioavailability of this compound in preclinical studies?

Methodological strategies include:

  • Alternative formulations : Nasal administration (used clinically) or nanoparticle encapsulation to enhance solubility and absorption .
  • Prodrug design : Modifying the chemical structure to improve permeability (e.g., ester prodrugs).
  • Pharmacokinetic enhancers : Co-administering cytochrome P450 inhibitors to reduce first-pass metabolism . Solubility data (e.g., 100 mg/mL in water, 25 mg/mL in DMSO) should guide vehicle selection .

Q. What methodologies are recommended for analyzing contradictory efficacy data in this compound trials (e.g., in vitro potency vs. in vivo variability)?

Contradictions may arise from species-specific CGRP receptor affinities or PK variability. Solutions include:

  • Comparative studies : Parallel testing in human and animal tissues to validate translational relevance .
  • Population PK/PD modeling : Identifying covariates (e.g., body weight, metabolic rate) affecting drug response .
  • Dose-response meta-analysis : Pooling data from multiple trials to resolve inconsistencies .

Q. How can researchers extrapolate this compound dosing from animal models to humans?

Use allometric scaling based on body surface area (BSA) and Km coefficients:

SpeciesKm Coefficient
Mouse3
Rat6
Human37
Example: A mouse dose of 20 mg/kg converts to a human equivalent dose (HED) of 20×3371.62mg/kg\frac{20 \times 3}{37} \approx 1.62 \, \text{mg/kg} .

Q. What experimental models are appropriate for studying Vazegepant’s potential in COVID-19-related pulmonary inflammation?

Preclinical models include:

  • Cytokine storm assays : Measuring IL-6, TNF-α suppression in LPS-induced lung injury models .
  • SARS-CoV-2-infected transgenic mice : Evaluating CGRP receptor blockade on viral load and inflammation .
  • Histological analysis : Assessing lung tissue damage and immune cell infiltration .

Key Considerations for Experimental Design

  • Formulation stability : Avoid repeated freeze-thaw cycles; prepare solutions fresh using DMSO or saline .
  • In vivo dosing : Account for 20% excess material to compensate for handling losses .
  • Statistical rigor : Use power analysis to determine cohort sizes, especially for rare adverse events (e.g., urticaria incidence <1%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.